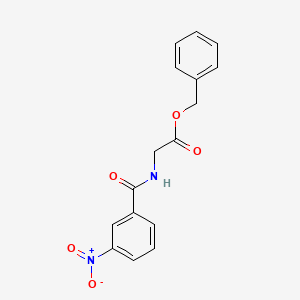

N-(3-nitrobenzoyl)glycine benzyl ester

CAS No.:

Cat. No.: VC14063011

Molecular Formula: C16H14N2O5

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O5 |

|---|---|

| Molecular Weight | 314.29 g/mol |

| IUPAC Name | benzyl 2-[(3-nitrobenzoyl)amino]acetate |

| Standard InChI | InChI=1S/C16H14N2O5/c19-15(23-11-12-5-2-1-3-6-12)10-17-16(20)13-7-4-8-14(9-13)18(21)22/h1-9H,10-11H2,(H,17,20) |

| Standard InChI Key | AHRXAOZHYVDWHQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(3-Nitrobenzoyl)glycine benzyl ester (CHNO) consists of:

-

A glycine core (NH-CH-COOH), where:

-

The amino group is acylated by 3-nitrobenzoyl (3-NO-CH-CO-).

-

The carboxylic acid is esterified with benzyl alcohol (CH-CH-O-).

-

The nitro group at the meta position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Physicochemical Data

The benzyl ester enhances lipophilicity, making the compound suitable for organic synthesis and membrane permeability studies .

Synthesis and Reactivity

Route 1: Sequential Acylation and Esterification

-

Acylation of Glycine: Glycine reacts with 3-nitrobenzoyl chloride in basic aqueous conditions to form N-(3-nitrobenzoyl)glycine (m-nitrohippuric acid) .

-

Esterification: The carboxylic acid is treated with benzyl bromide and a base (e.g., KCO) in DMF to yield the benzyl ester .

Route 2: Direct Coupling

Glycine benzyl ester p-toluenesulfonate (commercially available ) reacts with 3-nitrobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt), followed by purification .

Key Reactions

-

Hydrogenolysis: The benzyl ester is cleaved under H/Pd-C to regenerate N-(3-nitrobenzoyl)glycine .

-

Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, forming N-(3-aminobenzoyl)glycine benzyl ester .

Biochemical and Pharmacological Insights

Enzyme Interactions

Studies on substituted hippurates (e.g., 3-methylhippuric acid, K = 1.4 mM ) suggest that N-(3-nitrobenzoyl)glycine derivatives may act as substrates or inhibitors for enzymes like peptidyl α-hydroxylating monooxygenase (PHM). The nitro group’s electron withdrawal could modulate binding affinity .

Peptide Synthesis Applications

The benzyl ester serves as a protective group for carboxyl termini in solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows orthogonal deprotection strategies . For example, the nitro group remains intact during Fmoc-based SPPS, enabling selective modifications .

| Parameter | Recommendation |

|---|---|

| Storage | -20°C, dark, anhydrous |

| PPE | Gloves, goggles, ventilation |

| Disposal | Incineration |

The compound is classified as a combustible solid (WGK 3 ). Nitroaromatics may decompose exothermically under heat .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Anticancer Agents: Nitro groups are precursors for amine functionalities in HDAC inhibitors .

-

Antimicrobials: Benzyl esters enhance cellular uptake of peptide analogs .

Material Science

Nitroaromatic moieties contribute to nonlinear optical (NLO) properties, relevant in polymer and sensor design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume